
3\',5\'-cAMP Na Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate: is a derivative of adenosine triphosphate (ATP) and serves as a second messenger in various biological processes. It plays a crucial role in intracellular signal transduction, conveying the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate typically involves the enzymatic conversion of ATP to 3’,5’-cyclic Adenosine Monophosphate by adenylate cyclase. This enzyme is activated by various signaling molecules through the activation of adenylate cyclase stimulatory G-protein-coupled receptors .
Industrial Production Methods: Industrial production of 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate often involves large-scale fermentation processes using genetically engineered microorganisms that overexpress adenylate cyclase. The product is then purified through a series of chromatographic techniques to achieve the desired purity and concentration.
Análisis De Reacciones Químicas
Types of Reactions: 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by phosphodiesterases, converting it to adenosine monophosphate (AMP).
Oxidation and Reduction: Involves the transfer of electrons, although specific conditions and reagents vary.
Common Reagents and Conditions:
Phosphodiesterases: Enzymes that catalyze the hydrolysis of 3’,5’-cyclic Adenosine Monophosphate to AMP.
Oxidizing and Reducing Agents: Specific agents depend on the desired reaction pathway.
Major Products:
Adenosine Monophosphate (AMP): The primary product of hydrolysis.
Various Oxidized or Reduced Forms: Depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study cyclic nucleotide signaling pathways.
Biology: Plays a crucial role in cellular signaling, regulating various physiological processes such as metabolism, gene expression, and cell proliferation.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to dysregulated cyclic nucleotide signaling, such as certain cancers and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate involves its role as a second messenger in intracellular signal transduction. It is synthesized from ATP by adenylate cyclase and activates protein kinase A (PKA) by binding to its regulatory subunits. This activation leads to the phosphorylation of various target proteins, resulting in changes in their activity and function. Additionally, 3’,5’-cyclic Adenosine Monophosphate can bind to and regulate the function of ion channels and other cyclic nucleotide-binding proteins .
Comparación Con Compuestos Similares
Adenosine Monophosphate (AMP): A direct product of 3’,5’-cyclic Adenosine Monophosphate hydrolysis.
Adenosine Triphosphate (ATP): The precursor molecule from which 3’,5’-cyclic Adenosine Monophosphate is synthesized.
8-Bromo-3’,5’-cyclic Adenosine Monophosphate Sodium Salt: A cell-permeable analog with greater resistance to phosphodiesterases.
Uniqueness: 3’,5’-cyclic Adenosine Monophosphate Sodium Hydrate is unique due to its specific role as a second messenger in various signaling pathways, particularly in the activation of protein kinase A and regulation of ion channels. Its ability to convey the effects of hormones that cannot pass through the plasma membrane distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C10H13N5NaO7P |
|---|---|
Peso molecular |
369.20 g/mol |
Nombre IUPAC |
sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;hydrate |
InChI |
InChI=1S/C10H12N5O6P.Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);;1H2/q;+1;/p-1 |
Clave InChI |
FKBJSPWBAQGFIV-UHFFFAOYSA-M |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
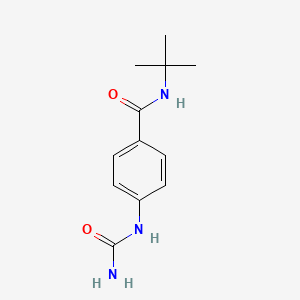

![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)
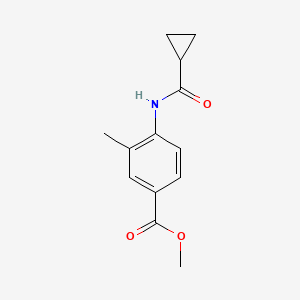

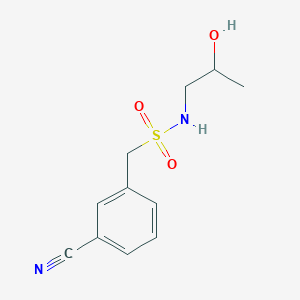

![4-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14913430.png)
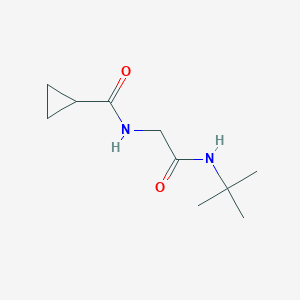
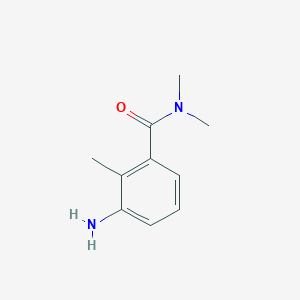
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)
![[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid](/img/structure/B14913460.png)

